Ethyl 2,2-difluoro-2-(1-hydroxycyclopentyl)acetate
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Overview
Description
Ethyl 2,2-difluoro-2-(1-hydroxycyclopentyl)acetate is a fluorinated organic compound with the molecular formula C9H14F2O3 and a molecular weight of 208.21 g/mol . This compound is characterized by the presence of a cyclopentyl ring, a hydroxy group, and two fluorine atoms attached to the acetate moiety. It is commonly used in various research and industrial applications due to its unique chemical properties.
Mechanism of Action
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to interact with the egfr/pi3k/akt/mtor signaling pathway .
Result of Action
Similar compounds have been shown to inhibit proliferation, migration, and invasion of certain cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,2-difluoro-2-(1-hydroxycyclopentyl)acetate typically involves the reaction of cyclopentanone with ethyl difluoroacetate in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,2-difluoro-2-(1-hydroxycyclopentyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in an acidic medium.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of ethyl 2,2-difluoro-2-(1-oxocyclopentyl)acetate.
Reduction: Formation of ethyl 2,2-difluoro-2-(1-hydroxycyclopentyl)ethanol.
Substitution: Formation of ethyl 2,2-difluoro-2-(1-substituted cyclopentyl)acetate.
Scientific Research Applications
Ethyl 2,2-difluoro-2-(1-hydroxycyclopentyl)acetate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl)acetate: Another fluorinated compound with potential biological activity.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: A novel sulfonyl compound studied for its applications in lithium-ion batteries.
Uniqueness: Ethyl 2,2-difluoro-2-(1-hydroxycyclopentyl)acetate is unique due to its specific structural features, including the cyclopentyl ring and the hydroxy group.
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-(1-hydroxycyclopentyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O3/c1-2-14-7(12)9(10,11)8(13)5-3-4-6-8/h13H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDSMWUOOBAVSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1(CCCC1)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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